Enantioselective Inhibition of Human Carbonic Anhydrase IV: (S)- vs. (R)-2-Benzylpiperazine Derivatives
A direct head-to-head comparison of enantiomeric 2-benzylpiperazine derivatives revealed a stark difference in their ability to inhibit human carbonic anhydrase IV (hCA IV). The (R)-enantiomer of a key derivative displayed a Ki value of 8.2 nM, indicating potent inhibition. In contrast, the (S)-enantiomer exhibited a significantly reduced potency with a Ki of 23 nM . This quantifies a nearly 3-fold loss in inhibitory activity when using the (S)-enantiomer instead of the (R)-enantiomer for this specific target.
| Evidence Dimension | Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 23 nM for a specific (S)-2-benzylpiperazine derivative |
| Comparator Or Baseline | Ki = 8.2 nM for the corresponding (R)-2-benzylpiperazine derivative |
| Quantified Difference | The (R)-enantiomer is 2.8-fold more potent than the (S)-enantiomer (8.2 nM vs 23 nM). |
| Conditions | In vitro enzyme inhibition assay against human carbonic anhydrase IV (hCA IV). |
Why This Matters
This data is crucial for medicinal chemists developing isoform-selective carbonic anhydrase inhibitors, as it demonstrates that the choice of enantiomer directly impacts therapeutic potential and target engagement.
